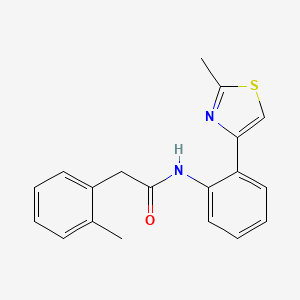

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide

Overview

Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a thiazole ring, a phenyl group, and a tolyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide typically involves the reaction of 2-(2-methylthiazol-4-yl)aniline with o-tolylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Antibacterial Properties:

The compound has been evaluated for its antibacterial efficacy against various Gram-positive and Gram-negative bacteria. Research indicates that thiazole derivatives can exhibit significant antimicrobial activity, particularly against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, derivatives of thiazole have shown minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against certain bacterial strains, highlighting their potential as alternative antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1b | E. faecalis | 100 |

| 1c | S. aureus | 200 |

| 1d | P. aeruginosa | 400 |

Antifungal Properties:

In addition to antibacterial activity, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide has been tested against fungal pathogens. Some studies report that thiazole derivatives possess antifungal properties comparable to established antifungal agents like fluconazole .

Anticancer Applications

Mechanism of Action:

The anticancer potential of thiazole derivatives is attributed to their ability to induce apoptosis in cancer cells. Research has demonstrated that compounds containing the thiazole moiety can inhibit tumor cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis . For example, compounds derived from thiazoles have been shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines .

Case Studies:

- A549 and C6 Cell Lines: A study evaluated the anticancer activity of thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis. Compounds with specific substituents showed significant inhibition of cell growth, suggesting their potential as lead compounds for further development .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6f | A549 | 15 |

| 6g | C6 | 20 |

Structural Insights and Design

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the thiazole ring enhances its interaction with biological targets, making it a versatile scaffold for drug design. Structure-activity relationship (SAR) studies are essential for optimizing the efficacy and selectivity of this compound against specific diseases .

Mechanism of Action

The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(2-methylthiazol-4-yl)phenyl)-2-(p-tolyl)acetamide

- N-(2-(2-methylthiazol-4-yl)phenyl)-2-(m-tolyl)acetamide

Uniqueness

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the tolyl group (ortho, meta, or para) can significantly affect the compound’s properties and applications.

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide is a compound that belongs to the thiazole family, which is well-known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring, which is a crucial pharmacophore in medicinal chemistry. The synthesis typically involves the reaction of 2-amino-5-methylthiazole with appropriate acetic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including solvent-free methods that enhance eco-friendliness and efficiency .

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds generally range from 100 to 400 µg/mL against Gram-positive bacteria and are comparatively lower against fungi, suggesting a broader antifungal activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (mM) |

|---|---|---|---|---|

| 1b | E. faecalis | 100 | C. albicans | 3.92 |

| 1c | S. aureus | 200 | A. niger | 4.01 |

| This compound | E. coli | 300 | - |

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that certain thiazole-containing compounds can induce apoptosis in cancer cell lines, exhibiting IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, making these compounds promising candidates for further development in cancer therapy .

Table 2: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 1.98 | Induction of apoptosis |

| Compound B | Jurkat T cells | <1 | Inhibition of Bcl-2 expression |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Thiazole compounds often inhibit specific kinases involved in inflammatory pathways, thereby reducing cytokine production and exhibiting anti-inflammatory effects .

- Disruption of Cell Membranes : The lipophilic nature of thiazoles allows them to integrate into microbial membranes, disrupting their integrity and leading to cell death.

- Apoptotic Pathways : In cancer cells, these compounds may activate apoptotic pathways by modulating protein interactions and inducing stress responses .

Case Studies

A notable study evaluated the efficacy of this compound in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers such as IL-1 and TNF-alpha when treated with this compound compared to controls .

Another investigation focused on its cytotoxic effects against various cancer cell lines, revealing that it could effectively inhibit tumor growth in xenograft models .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide?

Answer:

The synthesis of this compound requires multi-step protocols, often involving:

- Temperature control : Reactions may need reflux conditions (e.g., 80–120°C) to achieve optimal yields .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates .

- Catalysts : Bases such as triethylamine or piperidine may facilitate condensation or cyclization steps .

- Purification : Column chromatography or recrystallization (using ethanol or pet-ether) is critical to isolate high-purity products .

Key Reference Workflow : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and confirm purity via HPLC (>95%) .

Basic Question: How can researchers confirm the structural integrity and purity of this compound?

Answer:

Standard analytical techniques include:

- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., methylthiazole and o-tolyl groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M–H] ions) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Note : Cross-validate spectral data with computational tools (e.g., PubChem’s InChI key) .

Basic Question: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition) using ATP/NADH-coupled methods .

Data Interpretation : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?

Answer:

- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the phenyl ring to modulate lipophilicity and target binding .

- Bioisosteric replacement : Replace the thiazole moiety with oxadiazole or triazole to enhance metabolic stability .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase domains or DNA topoisomerases .

Validation : Compare IC values of analogs and correlate with computational predictions .

Advanced Question: How should researchers address contradictions in biological activity data across studies?

Answer:

Contradictions may arise due to:

- Assay conditions : Variability in cell culture media, serum content, or incubation time .

- Compound stability : Degradation in DMSO stock solutions; confirm stability via HPLC before assays .

- Target specificity : Off-target effects may skew results; use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .

Resolution : Replicate experiments in triplicate and report mean ± SEM with statistical significance (p<0.05) .

Advanced Question: What methodologies are suitable for investigating the compound’s mechanism of action?

Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases) .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Flow cytometry : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

Advanced Tools : CRISPR-Cas9 screens to identify synthetic lethal partners .

Advanced Question: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) to quantify half-life (t) and identify metabolites via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction .

- Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .

PK Modeling : Use tools like GastroPlus to simulate oral bioavailability .

Properties

IUPAC Name |

2-(2-methylphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-13-7-3-4-8-15(13)11-19(22)21-17-10-6-5-9-16(17)18-12-23-14(2)20-18/h3-10,12H,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDXRHGFDFIUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.